molecular formula C8H5Cl2N3 B13706463 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole

4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole

Cat. No.: B13706463
M. Wt: 214.05 g/mol
InChI Key: QYLJFWSVVYNACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole is a high-purity chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. The 1,2,3-triazole core is a privileged scaffold in drug discovery due to its metabolic stability, ability to form hydrogen bonds, and strong dipole moment, making it an excellent bioisostere for amides, esters, and other heterocycles . The incorporation of the 2,4-dichlorophenyl substituent is a structural feature found in several pharmacologically active molecules, suggesting its potential in modulating biological activity and physicochemical properties . This compound serves as a versatile building block for the synthesis of novel molecules with potential biological activities. Research on analogous 1,2,3-triazole-containing conjugates has demonstrated a wide spectrum of pharmacological properties, including anticancer , antimicrobial , antifungal , and antiviral effects . The rigidity of the triazole ring allows for the precise spatial orientation of pharmacophores, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. Its mechanism of action in research settings is often linked to the inhibition of key enzymes, such as fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) in antifungal studies , or other target-specific interactions derived from its molecular hybridization . Applications: This reagent is primarily used in organic synthesis and medicinal chemistry research for constructing more complex molecular architectures. Its applications include lead compound optimization, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents for various diseases. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2H-triazole

InChI

InChI=1S/C8H5Cl2N3/c9-5-1-2-6(7(10)3-5)8-4-11-13-12-8/h1-4H,(H,11,12,13)

InChI Key

QYLJFWSVVYNACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 1,2,3-Triazole Ring Systems

The precise construction of the 1,2,3-triazole ring, particularly with the 4-(2,4-dichlorophenyl) substituent, is paramount for its application in various chemical fields. Modern synthetic chemistry offers several powerful tools to achieve this with high regioselectivity, primarily centering around cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," renowned for its reliability, high yields, and exceptional regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govtaylorfrancis.com This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.gov For the synthesis of 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole, this would typically involve the reaction of 1-ethynyl-2,4-dichlorobenzene with an azide source.

The elegance of one-pot multicomponent reactions lies in their efficiency, combining multiple synthetic steps into a single operation without the need for isolating intermediates. This approach has been successfully applied to the synthesis of 1,2,3-triazoles, including the target compound. acs.orgnih.govresearchgate.netrsc.org

A notable example is a three-component reaction that provides a metal-free strategy for the synthesis of 4-aryl-NH-1,2,3-triazoles. acs.org Specifically, the reaction of 2,4-dichlorobenzaldehyde, nitromethane, and sodium azide has been shown to produce this compound in good yields. acs.org This method is advantageous for its operational simplicity and avoidance of potentially toxic metal catalysts. acs.org

Another one-pot approach involves the reaction of α-tosyloxy ketones or α-halo ketones with sodium azide and a terminal alkyne in an aqueous polyethylene (B3416737) glycol (PEG) medium. chapman.edu This "click" chemistry approach generates the α-azido ketone in situ, which then undergoes a Cu(I)-catalyzed cycloaddition with the alkyne. chapman.edu While a specific example for the 2,4-dichlorophenyl derivative is not detailed, the protocol is broadly applicable to various aromatic ketones. chapman.edu

The choice of the copper source and ligands is crucial for the efficiency and regioselectivity of the CuAAC reaction. nih.govthieme-connect.de While simple copper(I) salts like CuI or CuBr can be used, in situ reduction of more stable copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) is a common and effective practice. nih.gov The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. thieme-connect.de

Various catalytic systems have been developed to enhance the CuAAC reaction, including the use of N-heterocyclic carbene (NHC)-based polynuclear copper complexes, which have demonstrated high catalytic activity at very low catalyst loadings. nih.gov Additionally, heterogeneous catalysts, such as copper supported on alumina (B75360) (Cu/Al₂O₃), have been employed in solvent-free ball-milling conditions, offering a greener synthetic route with catalyst recyclability. rsc.org The regioselectivity for the 1,4-disubstituted product is a hallmark of the CuAAC reaction, a feature that is consistently observed across different catalytic systems. nih.govnih.gov

Table 1: Overview of Selected Catalytic Systems for CuAAC

Catalyst SystemLigand/SupportReducing AgentSolventKey Advantages
CuSO₄/Sodium AscorbateNoneSodium AscorbateWater/t-BuOHInexpensive, readily available reagents; aqueous conditions. nih.gov
CuINoneNoneVarious organic solventsDirect use of Cu(I) salt. nih.gov
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NHC-based polydentate ligandNoneNeat or organic solventsHigh activity at low catalyst loadings. nih.gov
Cu/Al₂O₃Alumina supportNoneSolvent-free (ball-milling)Green chemistry, recyclable catalyst. rsc.org
Ag₂O–ZnO NPsZinc oxide nanorodsNoneRoom TemperatureCopper-free, high recoverability and regioselectivity. rsc.org

Metal-Free Cycloaddition Strategies

Concerns about the potential toxicity of residual copper from CuAAC reactions have spurred the development of metal-free alternatives. acs.orgchemrxiv.org These methods often rely on the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. nih.gov However, strategies to promote the reaction under milder, metal-free conditions have been devised.

One successful metal-free, three-component protocol for the synthesis of 4-aryl-NH-1,2,3-triazoles, including this compound, utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating reaction medium. acs.org The reaction between an aldehyde (2,4-dichlorobenzaldehyde), a nitroalkane (nitromethane), and sodium azide proceeds smoothly to form the desired N-unsubstituted 1,2,3-triazole. This method is noted for its broad substrate scope, tolerance of various functional groups, and high regioselectivity. acs.org

Another approach involves the use of ethenesulfonyl fluoride (B91410) (ESF) as a bench-stable acetylene (B1199291) surrogate in a thermal 1,3-dipolar cycloaddition with organic azides. This reaction proceeds without a metal catalyst and provides 1-substituted-1,2,3-triazoles in excellent yields. chemrxiv.org While this method primarily yields N1-substituted triazoles, it highlights the ongoing innovation in metal-free cycloaddition chemistry.

Tandem Reactions and Cascade Dual Bond Formations

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecules from simple precursors. nih.govfao.org In the context of 1,2,3-triazole synthesis, a tandem process can involve the in-situ generation of one of the reactants followed by the cycloaddition reaction.

For instance, a tandem two-step, one-pot acetal (B89532) cleavage/CuAAC reaction has been developed for the preparation of 4-formyl-1,2,3-triazoles. nih.gov This concept can be extended to a three-step tandem reaction that includes an initial azide substitution, followed by acetal cleavage and CuAAC, thereby avoiding the isolation of the organic azide. nih.gov While not specifically demonstrated for the 4-(2,4-dichlorophenyl) analogue, these tandem approaches showcase the potential for highly efficient and convergent syntheses of functionalized 1,2,3-triazoles.

Functionalization and Derivatization Strategies of the Triazole Core

The this compound core presents several positions for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The nitrogen atoms of the triazole ring are common sites for functionalization, particularly through alkylation or arylation reactions.

The alkylation of NH-1,2,3-triazoles can lead to a mixture of N1 and N2 substituted products. However, palladium-catalyzed N-arylation of 4-substituted 1,2,3-triazoles has been shown to proceed with high selectivity for the N2 position. nih.gov This method provides a reliable route to a variety of N2-aryl-1,2,3-triazoles from aryl bromides, chlorides, and triflates. nih.gov The use of specific ligands is crucial in directing the regioselectivity of these reactions.

Furthermore, the C5 position of the triazole ring can be functionalized, particularly if the triazole is synthesized from a 1-iodoalkyne via CuAAC. The resulting 5-iodo-1,2,3-triazole is a versatile intermediate that can undergo various cross-coupling reactions to introduce a wide range of substituents at this position. nih.gov

N-Alkylation and N-Arylation Reactions

The presence of two chemically distinct nitrogen atoms (N1 and N2) in the 1H-1,2,3-triazole ring allows for the synthesis of two regioisomeric N-substituted products. The regioselectivity of these reactions is influenced by several factors, including the nature of the substrate, the electrophile, the reaction conditions, and the catalyst employed.

N-Alkylation:

Direct alkylation of 4-aryl-1H-1,2,3-triazoles typically yields a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on the reaction conditions. For instance, in the aza-Michael addition of 4-aryl-1H-1,2,3-triazoles to cycloalkenones, the use of an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile (B52724) at room temperature has been shown to produce 2,4-disubstituted 2H-1,2,3-triazoles as the major adducts and 1,4-disubstituted 1H-1,2,3-triazoles as minor adducts. researchgate.net Although specific studies on this compound are limited, it is anticipated that it would follow a similar reactivity pattern. The use of different bases and solvents can influence the regioselectivity, with polar aprotic solvents like DMF and DMSO favoring the formation of the N2-alkylated product. mdpi.com

ElectrophileBaseSolventMajor ProductMinor ProductReference
2-Cyclohexen-1-oneDABCOAcetonitrile2-(3-oxocyclohexyl)-4-aryl-2H-1,2,3-triazole1-(3-oxocyclohexyl)-4-aryl-1H-1,2,3-triazole researchgate.net
2-Cyclopenten-1-oneDABCOAcetonitrile2-(3-oxocyclopentyl)-4-aryl-2H-1,2,3-triazole1-(3-oxocyclopentyl)-4-aryl-1H-1,2,3-triazole researchgate.net
Alkyl HalideNa2CO3DMF/DMSON2-alkylated triazoleN1-alkylated triazole mdpi.com

N-Arylation:

The N-arylation of 1,2,3-triazoles can be achieved using metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions have been shown to be highly N2-selective for the arylation of 4-substituted 1,2,3-triazoles with aryl bromides, chlorides, and triflates. nih.gov For the N-arylation of 4-phenyl-1,2,3-triazole with bromobenzene, excellent N2/N1 selectivity was observed. nih.gov Copper-catalyzed N-arylation reactions are also employed, though they may offer different regioselectivity. scispace.com The choice of ligand is crucial in directing the regioselectivity of these reactions.

Arylating AgentCatalyst SystemBaseSolventRegioselectivity (N2:N1)Reference
BromobenzenePd2(dba)3 / Biaryl phosphine (B1218219) ligandK3PO4Toluene>98:2 nih.gov
Aryl IodideCuO nanoparticlesCs2CO3DMF(Not specified for 1,2,3-triazoles) scispace.com

Substitutions at the 4- and 5-Positions of the Triazole Ring

While the 4-position of the triazole ring is occupied by the 2,4-dichlorophenyl group, the C5-position is a viable site for electrophilic substitution, particularly through direct C-H activation/arylation reactions. Palladium-catalyzed direct arylation of N-monosubstituted 1,2,3-triazoles with aryl bromides has been demonstrated to occur regioselectively at the C5-position. acs.org This methodology allows for the introduction of a wide range of both electron-rich and electron-poor aryl groups at this position.

Arylating AgentCatalystLigandBaseSolventProductReference
4-Methoxy-phenyl bromidePd(OAc)2P(o-tol)3K2CO3DMA1-Aryl-4-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole acs.org
4-Trifluoro-methylphenyl bromidePd(OAc)2P(o-tol)3K2CO3DMA1-Aryl-4-(2,4-dichlorophenyl)-5-(4-trifluoromethylphenyl)-1H-1,2,3-triazole acs.org

Introduction and Modification of Phenyl Substituents

The 2,4-dichlorophenyl group on the triazole ring can also be a site for further chemical modification, primarily through palladium-catalyzed cross-coupling reactions. uwindsor.ca While the chlorine atoms are generally unreactive towards nucleophilic aromatic substitution, they can participate in reactions such as Suzuki, and C-N cross-coupling, allowing for the introduction of new aryl or amino groups. acs.orgnobelprize.org The regioselectivity of these reactions on the dichlorophenyl ring can be influenced by the steric hindrance and electronic effects of the triazole moiety and the specific palladium catalyst and ligands used. nih.gov For instance, in 2,4-dichloropyridines, selective cross-coupling at the C4 position can be achieved with sterically hindered N-heterocyclic carbene ligands. nih.gov

Reaction TypeCoupling PartnerCatalyst SystemProductReference
Suzuki CouplingArylboronic acidPd catalyst / LigandAryl-substituted phenyl-1H-1,2,3-triazole uwindsor.ca
C-N CouplingAminePd catalyst / LigandAmino-substituted phenyl-1H-1,2,3-triazole acs.org

Mechanistic Insights into Triazole Formation and Transformation

The formation of the this compound ring and its subsequent transformations are governed by well-established reaction mechanisms.

Proposed Reaction Pathways and Intermediates

The synthesis of 4-aryl-1H-1,2,3-triazoles is most commonly achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. wikipedia.org In the case of this compound, this would involve the reaction of 2,4-dichlorophenylacetylene with an azide source. The uncatalyzed reaction, known as the Huisgen cycloaddition, is a concerted pericyclic reaction that proceeds through a six-electron transition state. researchgate.net However, this thermal reaction often requires high temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. nih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a more efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org The currently accepted mechanism for the CuAAC reaction involves a stepwise process: nih.govwikipedia.org

Formation of a Copper-Acetylide Complex: A copper(I) catalyst reacts with the terminal alkyne (2,4-dichlorophenylacetylene) to form a copper-acetylide intermediate. researchgate.netnih.gov

Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.

Cyclization: A six-membered copper-containing intermediate is formed.

Rearomatization and Protonolysis: This intermediate then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

Influence of Reaction Conditions and Catalyst Role

The reaction conditions and the choice of catalyst play a pivotal role in the outcome of the triazole synthesis.

Influence of Reaction Conditions:

Temperature: The uncatalyzed Huisgen cycloaddition typically requires elevated temperatures, whereas the CuAAC reaction can often be performed at room temperature. nih.gov

Solvent: The solvent can influence the reaction rate and, in some cases, the regioselectivity. A variety of solvents, including water and organic solvents, can be used for CuAAC reactions. nih.gov

Base: In some CuAAC protocols, a base is used to facilitate the deprotonation of the terminal alkyne. wikipedia.org

Catalyst Role:

Copper Catalysts: Copper(I) is the active catalytic species in the CuAAC reaction. It dramatically accelerates the reaction rate and controls the regioselectivity to exclusively yield the 1,4-isomer. nih.govorganic-chemistry.org The catalyst lowers the activation barrier by transforming the concerted uncatalyzed reaction into a stepwise process. nih.gov

Ruthenium Catalysts: In contrast to copper catalysts, ruthenium catalysts, such as Cp*RuCl complexes, selectively produce the 1,5-regioisomer of the 1,2,3-triazole. organic-chemistry.org The mechanism of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is believed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate. organic-chemistry.org

Ligands: In metal-catalyzed reactions, ligands can play a significant role in stabilizing the catalyst, improving its solubility, and influencing its reactivity and selectivity. scispace.com

The electronic nature of the substituents on both the alkyne and the azide can also influence the reaction rate. Electron-withdrawing groups on the alkyne and electron-donating groups on the azide can accelerate the reaction. nih.govscispace.comacs.org In the case of this compound synthesis, the electron-withdrawing nature of the dichlorophenyl group on the alkyne would be expected to enhance its reactivity in the 1,3-dipolar cycloaddition.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a specific molecule like 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole, DFT calculations would offer fundamental insights into its intrinsic electronic properties and reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter.nih.govschrodinger.comA large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive.nih.gov

For this compound, a DFT analysis would calculate the specific energy values for its HOMO and LUMO. This would help predict its behavior in chemical reactions and its potential interactions with biological targets. However, a comprehensive literature search did not yield specific published HOMO-LUMO energy values for this compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is for illustrative purposes only, as specific data for the compound was not found in the searched literature.

Parameter Predicted Value Significance
EHOMO (eV) Data not available Electron-donating ability
ELUMO (eV) Data not available Electron-accepting ability

Reactivity Descriptors (Softness, Hardness, Electronegativity, Electrophilicity)Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).acs.orgnih.govThese descriptors help in rationalizing and predicting the outcomes of chemical reactions.

A detailed DFT study on this compound would quantify these parameters, offering a deeper understanding of its stability and reactive nature. For instance, hardness (η) measures the resistance to change in electron distribution, while electronegativity (χ) describes the power of the molecule to attract electrons. nih.gov Specific calculated values for these descriptors for this compound are not available in the reviewed scientific papers.

Molecular Modeling and Docking Investigations (In Silico Mechanistic Probes)Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Enzyme-Ligand Interaction Prediction and AnalysisIn silico docking studies for this compound would involve placing the molecule into the binding sites of various enzymes to predict its potential inhibitory activity. Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex and estimate the binding energy, which correlates with inhibitory potency.

Interaction with Cellular Targets (e.g., Thymidylate Synthase, Kinase Enzymes, EGFRK Receptor)In cancer therapy, computational methods are used to identify molecules that can inhibit key cellular targets.

Thymidylate Synthase (TS): This enzyme is vital for DNA synthesis, making it a well-established target for anticancer drugs. nih.govmdpi.com Molecular docking of 1,2,3-triazole hybrids has been explored to evaluate their potential as TS inhibitors. nih.govmdpi.com

Kinase Enzymes: These enzymes play a critical role in cell signaling pathways, and their dysregulation is often linked to cancer. The Epidermal Growth Factor Receptor Kinase (EGFRK) is a prominent target. nih.govnih.gov Numerous studies have investigated the interaction of triazole-containing compounds with the ATP-binding site of EGFR and other kinases to predict their inhibitory potential. nih.govbohrium.comresearchgate.netacs.org

A molecular docking investigation of this compound against these targets would predict its binding affinity and interaction patterns, providing a rationale for its potential anticancer activity. However, specific docking scores and binding interaction details for this particular compound with Thymidylate Synthase, general Kinase Enzymes, or the EGFRK receptor are not found in the surveyed literature.

Table 2: Summary of Potential Molecular Docking Targets for this compound This table illustrates the types of results a docking study would yield. Specific data for the compound was not found in the searched literature.

Target Enzyme Therapeutic Area Potential Finding from Docking Published Data for this Compound
CYP51 Antifungal Binding energy, interaction with heme Not Available
MurB Antibacterial Binding affinity, hydrogen bond interactions Not Available
Thymidylate Synthase Anticancer Docking score, key residue interactions Not Available

Research Applications and Bio Relevant Studies

Role as Versatile Synthetic Building Blocks and Intermediates

The 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole core is a valuable scaffold in organic synthesis, providing a foundation for the creation of more complex molecules. Its dichlorophenyl group and triazole ring offer multiple sites for chemical modification, allowing for the systematic development of new compounds with diverse properties.

The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are fundamental components in the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net These triazole systems are present in numerous pharmaceuticals, agrochemicals, and materials. rsc.org The synthesis of these complex structures often involves multi-step reactions where the triazole derivative is a key intermediate. mdpi.com For instance, the 1,2,4-triazole ring, a bioisostere of amides, esters, and carboxylic acids, is a component of many compounds with diverse biological effects. nih.gov The versatility of the triazole scaffold allows for the construction of novel bidentate ligands for asymmetric catalysis and various bioactive compounds. isres.org

In the realm of drug discovery, the 1,2,4-triazole nucleus is considered a "privileged scaffold" due to its presence in a wide range of therapeutic agents. nih.govnih.gov This includes antifungal, antibacterial, anticancer, and antiviral medications. lifechemicals.com The combination of the 1,2,3-triazole ring with other pharmacologically active groups, such as indole, is a strategy employed to develop new anticancer candidates. frontiersin.org The ability of the triazole ring to form hydrogen bonds can enhance the binding of a molecule to its biological target and improve its solubility. researchgate.net Furthermore, hybrid molecules containing 1,2,4-triazole have shown promise in overcoming drug resistance, a significant challenge in the treatment of infectious diseases. nih.govnih.gov

Biological Activity Mechanisms Investigated In Vitro and In Silico

Derivatives of this compound have been the focus of numerous studies to elucidate their mechanisms of action at a molecular level. These investigations often involve in vitro assays to measure biological activity and in silico modeling to predict interactions with biological targets.

The antimicrobial properties of triazole derivatives are well-documented, with research spanning their effects on bacteria, fungi, and viruses. researchgate.netresearchgate.netresearchgate.netcsfarmacie.cz The development of resistance to existing antimicrobial drugs has spurred the investigation of new compounds, including those based on the 1,2,4-triazole structure. doaj.org

Triazole-based compounds are known for their potent antifungal activity. nih.gov They are particularly effective against a range of fungal pathogens, including those that affect both plants and humans.

Gibberella zeae and Fusarium oxysporum: Derivatives of 1,2,4-triazole have demonstrated inhibitory effects against various plant pathogenic fungi. For instance, certain triazole compounds have shown high antifungal activity against Rhizoctonia solani, with one compound exhibiting significantly greater potency than the commercial fungicide hymexazol. frontiersin.org Studies have also investigated the efficacy of various fungicides, including triazoles, against Fusarium oxysporum, a major cause of maize ear rot. nih.govresearchgate.netplos.org The inhibitory effects are measured by mycelial growth inhibition rates, with some triazoles showing strong inhibition at low concentrations. nih.govplos.org While some salicyl glycoconjugates containing hydrazide and hydrazone moieties showed little in vitro activity, they demonstrated significant in vivo antifungal activity against Fusarium oxysporum. researchgate.net

Candida species: Candida albicans is a significant human fungal pathogen, and triazole derivatives have been extensively studied for their activity against it. ekb.eg Many novel triazole analogues have shown excellent to moderate in vitro antifungal activity against various Candida species, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.0625 µg/mL. semanticscholar.org Voriconazole, a triazole antifungal, has been found to be a highly active agent against a wide range of clinically common and uncommon yeast species. nih.govnih.gov The mechanism of action for many triazole antifungals involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

In Vitro Antifungal Activity of Triazole Derivatives Against Candida Species
Compound/DrugCandida SpeciesMIC (µg/mL)Reference
Compound 21bFluconazole-resistant C. albicans, C. krusei, C. parapsilosis2 - 16 nih.gov
Benzoylbenzimidazole scaffold derivatives (13a-e)Candida albicans<0.063 - 32 ekb.eg
VoriconazoleVarious yeast species0.016 - 1 nih.govnih.gov
Compound 6cC. albicans0.0625 semanticscholar.org

The antibacterial potential of 1,2,4-triazole derivatives has been explored against a variety of bacterial pathogens.

Escherichia coli, Staphylococcus aureus, and Bacillus subtilis: Numerous studies have synthesized and evaluated novel 1,2,4-triazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some synthesized compounds have shown significant activity against Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov For example, certain Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated strong antibacterial effects against S. aureus, with some derivatives being more potent than the standard drug streptomycin. doaj.orgnih.gov However, in some studies, none of the synthesized derivatives were found to be effective against Escherichia coli. nih.gov Hybrid molecules incorporating the 1,2,4-triazole ring are being investigated as a strategy to combat methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial action of these compounds can involve various mechanisms, including the inhibition of essential enzymes like DNA gyrase and topoisomerase IV. benthamscience.com

In Vitro Antibacterial Activity of Triazole Derivatives
Compound/DerivativeBacterial StrainActivity/MICReference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusSuperior or comparable to streptomycin nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesEscherichia coliNo activity observed nih.gov
Hexyl triazolium 45aStaphylococcus aureusMIC = 2 µg/mL nih.gov
Hexyl triazolium 45aEscherichia coliMIC = 1 µg/mL nih.gov
Amino-containing derivative 18Staphylococcus aureusPotent inhibitory effect nih.gov
Amino-containing derivative 18Escherichia coliMIC = 3.12 µg/mL nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Mechanistic Studies of Antimicrobial Action

The antimicrobial efficacy of triazole derivatives is often attributed to their ability to disrupt essential cellular processes in pathogens. For derivatives structurally related to this compound, preliminary mechanistic studies have suggested that their mode of action may involve the depolarization of the fungal membrane potential and intercalation into DNA, ultimately leading to cell death. nih.gov This dual mechanism of action is a promising feature in the development of new antimicrobial agents.

Anticancer Research (In Vitro Cytotoxicity and Target Interaction)

The 1,2,3-triazole scaffold is a recognized pharmacophore in the design of potential anticancer agents. biointerfaceresearch.com Derivatives incorporating the 2,4-dichlorophenyl moiety have been a subject of interest in oncology research due to their demonstrated cytotoxic effects against various cancer cell lines.

Numerous studies have evaluated the in vitro cytotoxic potential of 1,2,4-triazole derivatives against a panel of human cancer cell lines. For instance, compounds bearing a 2,4-dichloro substitution have shown notable activity against breast cancer, non-small cell lung cancer, and central nervous system (CNS) cancer cell lines. isres.org The antiproliferative effects of various 1,2,4-triazole-3-thione derivatives have been documented against breast, liver, and lung cancer models, as well as leukemia. researchgate.net

Specific examples of indole-1,2,4-triazole hybrids featuring a 3,4-dichloro moiety have demonstrated excellent cytotoxicity against the Hep-G2 liver cancer cell line. nih.gov Furthermore, certain 1,2,4-triazole derivatives have exhibited promising cytotoxic activity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov The cytotoxic efficacy of selected compounds is summarized in the table below.

Compound TypeCell LineNoteworthy Activity
2,6-Cl2C6H3 derivative of 1,2,4-triazoleBreast, Non-small cell lung, CNSHigh anticancer activity in preliminary tests. isres.org
Indole-1,2,4-triazole hybrid with 3,4-dichloro moietyHep-G2 (Liver)Excellent cytotoxicity. nih.gov
1,2,4-Triazole derivatives (e.g., 10a)MCF-7 (Breast), HeLa (Cervical), A549 (Lung)Promising anticancer activity with IC50 values of 6.43 µM, 5.6 µM, and 21.1 µM, respectively. nih.gov

The anticancer activity of triazole derivatives is often linked to their interaction with specific molecular targets within cancer cells. The 1,2,3-triazole moiety has the capability to bind with various enzymes and receptors through different types of bonds. mdpi.com Molecular docking studies have been employed to elucidate the binding modes of these compounds. For example, some 1,2,4-triazole derivatives have been investigated as potential inhibitors of the aromatase enzyme, a key target in the treatment of estrogen-dependent breast cancer. nih.gov The ability of these compounds to interact with key cancer-related enzymes, interfere with DNA, and modulate apoptotic pathways underscores their therapeutic potential. nih.gov

Applications in Agrochemical Research

The biological activity of triazole compounds extends to the field of agrochemicals, where they have been explored for their potential as fungicides, insecticides, and herbicides.

Development of Fungicidal Agents for Plant Protection

Triazole fungicides are widely used in agriculture to protect crops from various fungal diseases. ncsu.edurjptonline.org They function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Commercially available triazole fungicides include propiconazole (B1679638) and tebuconazole. nih.govncsu.edu Research has shown that novel benzofuran-1,2,3-triazole hybrids exhibit antifungal potential against white-rot and brown-rot fungi. ncsu.edu The broad-spectrum activity of triazoles makes them valuable tools in plant protection. nih.gov

Investigation of Insecticidal and Herbicidal Activities

In addition to their fungicidal properties, triazole derivatives have been investigated for their insecticidal and herbicidal activities. rjptonline.org A series of novel 1,2,4-triazole derivatives containing a pyrazole (B372694) moiety displayed moderate herbicidal activity against certain dicotyledonous plants. researchgate.net Similarly, some triazone derivatives have shown insecticidal activity against various pests. The structural versatility of the triazole ring allows for the development of compounds with a range of agrochemical applications.

Contributions to Materials Science and Other Fields

Ligand Development for Catalysis

The 1,2,3-triazole framework, particularly when substituted at the 4-position with an aryl group, serves as an effective ligand in coordination chemistry and homogeneous catalysis. These triazole derivatives can coordinate with transition metals, such as palladium and iridium, to form stable complexes that catalyze a variety of important organic transformations.

Research has shown that palladium(II) complexes featuring 4-phenyl-1H-1,2,3-triazole ligands exhibit moderate to high catalytic activities in Suzuki–Miyaura cross-coupling and direct C-H arylation reactions. tandfonline.com In these catalytic systems, the triazole ring acts as a neutral two-electron donor ligand, coordinating to the metal center through one of its nitrogen atoms. The stability and catalytic efficacy of the resulting complex are influenced by the electronic properties of the substituent on the phenyl ring.

In the case of this compound, the two chlorine atoms on the phenyl ring act as electron-withdrawing groups. This electronic effect modifies the electron density on the triazole ring, which in turn influences the strength of the metal-ligand bond. This modulation can fine-tune the reactivity and stability of the catalyst. For instance, palladium complexes bearing 1,2,3-triazole-based organosulfur/selenium ligands have been successfully used as catalysts in Heck and Suzuki–Miyaura coupling reactions. rsc.org The catalytic cycle often involves the formation of palladium nanoparticles that act as the active catalytic species. rsc.org Similarly, 4-phenyl-1,2,3-triazole derivatives are used as versatile cyclometalating ligands for iridium(III) complexes, which have applications in photoredox catalysis and as emissive materials. nih.gov The specific 2,4-dichloro substitution pattern provides a tool for chemists to rationally design catalysts with tailored activities for specific high-value chemical syntheses.

Corrosion Inhibition Studies

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. nih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the lone pair electrons on the nitrogen heteroatoms and the π-electrons of the aromatic rings, which interact with the vacant d-orbitals of the metal atoms. researchgate.netsdit.ac.in

While specific studies on this compound are not extensively detailed in the available literature, research on closely related structures provides strong evidence of its potential as a corrosion inhibitor. For example, a 1,2,4-triazole derivative containing the same 2,4-dichlorophenyl group, namely (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2-ol (Hexaconazole), has been shown to be an excellent inhibitor for ordinary steel in 1M HCl solution. researchgate.netderpharmachemica.com The study demonstrated that the inhibition efficiency increases with the concentration of the inhibitor, reaching over 90%. researchgate.net

The adsorption of these molecules on the steel surface follows established isotherm models, such as the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netderpharmachemica.com The presence of the electron-rich triazole ring, the aromatic dichlorophenyl group, and other heteroatoms facilitates strong adsorption. The 2,4-dichlorophenyl moiety, in particular, contributes to the molecule's effectiveness by increasing the surface area and the electron density available for interaction with the metal. This suggests that this compound would likely exhibit significant corrosion inhibition properties through a similar mechanism of chemical and physical adsorption. nih.gov

Inhibition Efficiency of a 2,4-Dichlorophenyl Triazole Derivative (Hexaconazole) on Ordinary Steel in 1M HCl
Inhibitor Concentration (mol/L)Corrosion Rate (mg/cm²·h)Inhibition Efficiency (E%)
Blank2.670-
1x10⁻⁶0.48082.0
1x10⁻⁵0.29389.0
1x10⁻⁴0.26790.0
1x10⁻³0.21392.0

Data derived from a study on (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2-ol, a structural isomer of the subject compound. researchgate.net

Role in Polymer Chemistry and Functional Materials

The 1,2,3-triazole ring is a highly stable aromatic heterocycle that has become a valuable building block in polymer science. Its prevalence is largely due to the development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. researchgate.netmdpi.com This reaction's reliability and functional group tolerance make it ideal for both monomer synthesis and polymer modification.

Compounds like this compound can be envisioned as precursors to functional monomers. By introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto either the phenyl ring or the N-1 position of the triazole, it can be transformed into a monomer for radical or other types of polymerization. The resulting polymers would incorporate the unique properties of the dichlorophenyl-triazole unit directly into the polymer backbone or as a pendant group.

The inclusion of the this compound moiety is expected to confer specific attributes to the resulting polymeric materials. These include:

Enhanced Thermal Stability: The inherent stability of the triazole and phenyl rings can increase the decomposition temperature of the polymer.

Flame Retardancy: The presence of chlorine atoms often imparts flame-retardant properties to materials.

Modified Solubility and Chemical Resistance: The rigid, polar nature of the triazole ring combined with the hydrophobic dichlorophenyl group can alter the polymer's solubility in organic solvents and its resistance to chemical attack.

Unique Dielectric Properties: The high dipole moment of the triazole ring can influence the dielectric constant of the material, making it suitable for applications in electronics.

Research into poly(aryl ethers) containing the 1,2,4-triazole unit has demonstrated the synthesis of high-molecular-weight, thermally stable, amorphous polymers with high glass transition temperatures (Tg's), suitable for use as high-temperature thermoplastics. ibm.com This highlights the potential for developing novel functional materials based on the this compound scaffold.

Sensor Development

The field of chemical sensing has significantly benefited from the structural and electronic properties of 1,2,3-triazole derivatives. researchgate.net These compounds are frequently employed as core components in chemosensors for detecting various analytes, including metal cations and anions. nanobioletters.com The sensing mechanism often relies on the ability of the triazole ring to engage in specific non-covalent interactions, such as hydrogen bonding or metal coordination, with the target analyte.

For anion sensing, the N-H proton of the 1H-1,2,3-triazole ring is a key feature, acting as a hydrogen bond donor to bind with anions like fluoride (B91410) (F⁻) or acetate (B1210297) (OAc⁻). rsc.org This interaction can trigger a detectable signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). researchgate.net A simple 1,4-diaryl-1,2,3-triazole containing a phenol (B47542) moiety has been developed as a highly selective "turn-on" fluorescent sensor for fluoride ions. rsc.org

The this compound scaffold is a promising candidate for sensor development. The electron-withdrawing nature of the dichlorophenyl group increases the acidity of the N-H proton on the triazole ring. This enhanced acidity can lead to stronger and more selective hydrogen bonding with target anions, potentially improving the sensitivity and selectivity of the sensor. Upon binding with an anion, the change in the electronic environment of the conjugated system can lead to a significant photophysical response, making it a viable signaling unit for advanced chemical sensors. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Protocols

The synthesis of 4-aryl-1H-1,2,3-triazoles, including the title compound, is a well-established field, yet the future demands a shift towards more sustainable and efficient protocols. A key challenge is to move beyond traditional methods that may involve harsh conditions, hazardous reagents like organic azides, or expensive metal catalysts.

Future research is trending towards metal-free and azide-free strategies. One promising avenue is the use of molecular iodine as a promoter for the cyclization reaction, which provides a metal-free cascade approach to form the triazole ring. tennessee.edu Another sustainable approach involves three-component reactions, which enhance atom economy by combining multiple starting materials in a single step. For instance, the synthesis of 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole has been achieved with a 93% yield through a metal-free, three-component reaction of the corresponding aldehyde, nitromethane, and sodium azide (B81097), using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating medium. acs.org

"Green chemistry" principles are becoming central to the development of new synthetic methods. researchgate.net This includes the use of environmentally benign solvents like water-methanol mixtures, employing recyclable catalysts, and utilizing alternative energy sources such as microwave irradiation and ball-milling. tennessee.edutandfonline.comrsc.org Ball-milling, in particular, offers a solvent-free one-pot procedure where azides are generated in situ, avoiding the need to handle these potentially hazardous intermediates directly. rsc.org

Table 1: Comparison of Modern Synthetic Protocols for 4-Aryl-1H-1,2,3-Triazoles
ProtocolKey FeaturesAdvantagesReference
HFIP-Mediated Three-Component ReactionMetal-free; uses aldehyde, nitromethane, NaN3High yield (93% for the title compound), good functional group tolerance acs.org
Iodine-Promoted CyclizationMetal- and azide-free cascade reactionAvoids transition metals and hazardous azide reagents tennessee.edu
Ultrasound/MechanochemistryUse of alternative energy sourcesEnergy efficiency, reduced reaction times, often solvent-free rsc.orgnih.gov
Copper-Catalyzed Reactions in Green SolventsCu-catalyzed cycloaddition in methanol-water mixturesSustainable solvent system, reactions can proceed at room temperature tennessee.edu

Elucidation of Complex Reaction Mechanisms for Enhanced Control

While the 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is the cornerstone of 1,2,3-triazole synthesis, its mechanism is not always straightforward. nih.gov A significant challenge for future research is to gain a deeper understanding of these complex reaction pathways to achieve superior control over outcomes, particularly regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles).

The cycloaddition can proceed through either a concerted mechanism (one transition state) or a non-concerted, stepwise mechanism involving intermediates. rsc.org The precise pathway is influenced by the nature of the reactants, catalysts, and solvent. Future studies will likely employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic analysis to identify reactive intermediates and transition states.

Understanding the role of the catalyst is paramount. While copper and ruthenium catalysts are known to favor specific regioisomers, the exact nature of the catalytic cycle is an area of active investigation. uni.lu Mechanistic studies using theoretical methods can probe the asynchronous nature of the bond-forming processes, providing insights that are difficult to obtain experimentally. mdpi.com A detailed mechanistic understanding will enable the rational design of new catalysts that can provide access to specific triazole isomers that are currently difficult to synthesize, thereby expanding the chemical space available for various applications.

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying triazole derivatives and predicting their behavior. tandfonline.comnih.gov Future research will lean heavily on these advanced modeling techniques to accelerate the discovery and design of new materials and processes involving compounds like this compound.

A primary challenge is to develop computational models that can accurately predict reaction outcomes, such as regioselectivity and reaction rates, under various conditions. rsc.org This involves calculating the energies of transition states and intermediates for different possible pathways. DFT can be used to determine key quantum chemical descriptors that govern reactivity. nih.gov For example, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic aspects of the cycloaddition reaction based on Frontier Molecular Orbital (FMO) theory. nih.gov

Beyond synthesis, computational modeling is crucial for designing triazoles with specific properties for materials science applications. By calculating parameters like dipole moments, polarizability, and electronic transition energies, researchers can predict the photophysical properties of novel triazole-based fluorophores or the coordination behavior of triazole-based ligands. nih.govresearchgate.net A significant hurdle is the accurate modeling of solvent effects and intermolecular interactions, which are critical for predicting the behavior of these molecules in real-world systems. nih.gov

Table 2: Key Computational Parameters and Their Significance in Triazole Research
ParameterSignificanceApplication in Research & DesignReference
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and electronic excitation energyPredicting reaction kinetics; designing molecules with specific optical properties nih.gov
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites for electrophilic/nucleophilic attackUnderstanding regioselectivity in synthesis; predicting intermolecular interactions tandfonline.com
Chemical Hardness (η) & Electrophilicity (ω)Describes resistance to deformation of electron cloud and electron-accepting capabilityQuantifying and comparing the reactivity of different triazole precursors nih.gov
Transition State EnergyDetermines the activation barrier of a reactionElucidating reaction mechanisms; predicting the most favorable reaction pathway rsc.org

Exploration of Underexplored Research Applications (non-clinical and non-toxicological)

While triazoles have been extensively studied for their biological activities, a significant future direction lies in exploring their non-clinical and non-toxicological applications. The unique electronic properties and straightforward synthesis of the 1,2,3-triazole ring make it an excellent building block for functional materials and industrial chemicals.

Coordination Chemistry and Materials Science: The 1,2,3-triazole ring is an excellent ligand for transition metals, capable of forming a wide variety of coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.eduresearchgate.net Future research could focus on using this compound as a ligand to create novel organometallic complexes. rsc.org These complexes are being investigated for applications in light-emitting devices and solar energy conversion due to their unique photophysical properties. rsc.org Furthermore, aryl-1,2,3-triazoles have been developed as a new class of UV/blue-light-emitting fluorophores, suggesting potential applications in sensors and imaging agents for materials science. nih.gov

Polymer Chemistry: The "click" reaction used to form the triazole ring is a cornerstone of modern polymer chemistry. rsc.org The high efficiency and reliability of this reaction allow for the precise construction of sequence-defined oligomers and polymers. rsc.org The this compound moiety could be incorporated into polymer backbones or as pendant groups to impart specific properties, such as thermal stability, altered solubility, or specific binding capabilities.

Agrochemical Research: Many existing commercial fungicides, such as hexaconazole (B1673136) and penconazole, contain a dichlorophenyl group and a triazole ring (specifically, a 1,2,4-triazole). nih.govresearchgate.net This structural similarity suggests that this compound could serve as a valuable scaffold for fundamental research into new agrochemicals. Future work could involve synthesizing derivatives to probe structure-activity relationships for fungicidal or plant growth regulatory effects, focusing on the underlying biochemical mechanisms of action rather than product formulation.

Corrosion Inhibition: Organic molecules containing heteroatoms and aromatic rings, like triazoles, are effective corrosion inhibitors. nih.gov They function by adsorbing onto a metal surface to form a protective layer. ktu.lt The 1,2,3-triazole scaffold is particularly promising because these compounds are stable, non-toxic, and can be easily functionalized. nih.gov Research into the efficacy of this compound and its derivatives could lead to new, environmentally friendly inhibitors for protecting metals like steel, copper, and aluminum in various industrial settings. nih.govmdpi.com

Q & A

Basic: What are the optimal synthetic routes for 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole?

Answer: The most robust method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselectivity for the 1,4-disubstituted triazole. A typical protocol involves reacting 2,4-dichlorophenylacetylene with an organic azide in the presence of CuSO₄·5H₂O and sodium ascorbate in a 1:1 water/tert-butanol mixture at 25–60°C for 12–24 hours . Alternative routes include refluxing intermediates in DMSO (e.g., hydrazide derivatives) followed by crystallization, yielding the triazole with ~65% efficiency .

Advanced: How can regioselectivity challenges in CuAAC be mitigated for complex derivatives of this compound?

Answer: Regioselectivity in CuAAC is inherently controlled by the Cu(I) catalyst, favoring 1,4-triazole formation. For sterically hindered substrates, optimizing solvent polarity (e.g., DMF or THF) and using ligand-accelerated catalysis (e.g., tris(benzyltriazolylmethyl)amine) can enhance yield. Mechanistic studies suggest that the Cu(I)-acetylide intermediate dictates regiochemical outcomes, with DFT calculations providing insights into transition-state stabilization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For example, the ¹H NMR of the triazole proton typically appears at δ 7.8–8.2 ppm, while ¹³C NMR shows distinct peaks for the dichlorophenyl carbons (δ 125–135 ppm) .
  • FT-IR : To verify triazole ring formation (C=N stretch at ~1600 cm⁻¹) and absence of azide/alkyne residues (no peaks at ~2100 cm⁻¹) .

Advanced: How can discrepancies between experimental and computational NMR data be resolved?

Answer: Hybrid DFT methods (e.g., B3LYP/6-311++G**) combined with solvent-effect corrections (PCM model) improve agreement with experimental shifts. For instance, exact exchange terms in functionals like B3LYP are critical for accurate prediction of electron-deficient triazole ring environments . Discrepancies >1 ppm may indicate conformational flexibility or impurity interference .

Basic: What biological screening approaches are used to evaluate its pharmacological potential?

Answer: Initial cytotoxicity screening against cancer cell lines (e.g., MCF-7) via MTT assays is common, with IC₅₀ values <10 μM considered promising . Antifungal activity is assessed using broth microdilution assays against Candida albicans, comparing MIC values to reference drugs like fluconazole .

Advanced: How can structure-activity relationships (SAR) guide optimization of its bioactivity?

Answer: SAR studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2,4-dichlorophenyl ring enhances antifungal activity by 3–5-fold .
  • Triazole ring functionalization : N-Alkylation or thiolation improves solubility and target binding, as seen in analogues with IC₅₀ values of 4.78 μM against breast cancer cells .

Basic: What are common impurities in synthetic batches, and how are they controlled?

Answer: Major impurities include unreacted azides, regioisomeric triazoles (1,5-disubstituted), and residual Cu catalysts. Purity is ensured via:

  • HPLC : Using C18 columns with acetonitrile/water gradients (RRT 0.88–0.95 for related triazoles) .
  • Chelation : EDTA washes during workup reduce Cu residues to <10 ppm .

Advanced: What computational strategies model its interaction with biological targets (e.g., CYP51)?

Answer: Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) assess binding to fungal CYP51. Key interactions include π-π stacking with heme porphyrin and H-bonding with axial water. Free energy calculations (MM-PBSA) validate binding affinities correlated with MIC data .

Basic: What safety protocols are recommended for handling this compound?

Answer: Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in airtight containers at 4°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be enhanced?

Answer: Structural modifications include:

  • Prodrug strategies : Esterification of hydroxyl groups to improve oral bioavailability.
  • CYP450 inhibition : Introducing bulky substituents (e.g., tert-butyl) to reduce oxidative metabolism, as demonstrated in itraconazole analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.